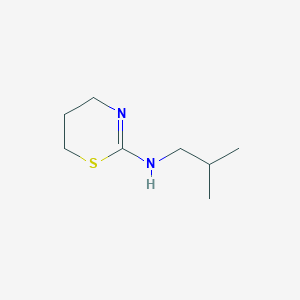

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: is an organic compound belonging to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a dihydrothiazine ring substituted with an amine group and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the following steps:

-

Formation of the Thiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiol with an amine in the presence of a suitable catalyst.

-

Substitution Reactions: : The introduction of the 2-methylpropyl group can be accomplished through alkylation reactions. This involves the reaction of the thiazine ring with an alkyl halide under basic conditions.

-

Amine Functionalization: : The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions where an appropriate amine precursor reacts with the thiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can occur at the nitrogen atom, converting the amine group to an amide. Reducing agents such as lithium aluminum hydride are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine group. This can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amides and secondary amines.

Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex thiazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.

-

Biology: : The compound is studied for its potential biological activity. Thiazine derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.

-

Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

-

Industry: : It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(2-methylpropyl)-4H-1,3-thiazin-2-amine: Lacks the dihydro component, which may affect its reactivity and biological activity.

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazole-2-amine: Contains a thiazole ring instead of a thiazine ring, leading to different chemical properties.

Uniqueness

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound belonging to the thiazine class, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C8H16N2S

- Molecular Weight : 172.29 g/mol

- CAS Number : 179116-10-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced microbial growth or cancer cell proliferation.

- Receptor Modulation : It may bind to receptors in cell membranes, altering signal transduction pathways and influencing cellular responses.

- Antimicrobial and Anticancer Activity : Preliminary studies suggest that thiazine derivatives exhibit antimicrobial and anticancer properties due to their structural characteristics that allow for effective interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that thiazine compounds can exhibit significant antimicrobial effects. For instance:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Thiazine derivatives | Broad-spectrum antimicrobial |

In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The exact mechanism remains under investigation but is believed to involve disruption of cell wall synthesis or interference with protein synthesis.

Anticancer Potential

Thiazine derivatives are also being explored for their anticancer properties. For example:

| Study Focus | Results | Reference |

|---|---|---|

| Cell line studies | Induction of apoptosis in cancer cells | |

| Mechanism exploration | Modulation of apoptotic pathways |

These studies suggest that this compound may induce programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dihydrothiazine ring | Antimicrobial, anticancer |

| N-(2-methylpropyl)-4H-1,3-thiazin-2-amine | Lacks dihydro component | Reduced reactivity |

| N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazole-2-amine | Thiazole ring instead of thiazine | Different chemical properties |

The presence of the dihydrothiazine ring in N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amines enhances its reactivity and potential biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazine derivatives:

- Case Study on Antibacterial Effects : A study demonstrated the effectiveness of thiazine derivatives against resistant bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines indicated that treatment with N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amines resulted in significant reductions in cell viability and increased apoptosis markers.

Properties

IUPAC Name |

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLAMQPEIOABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NCCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.